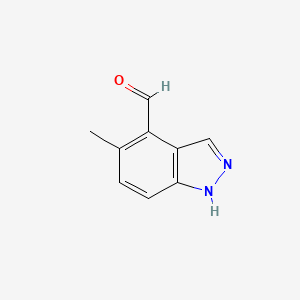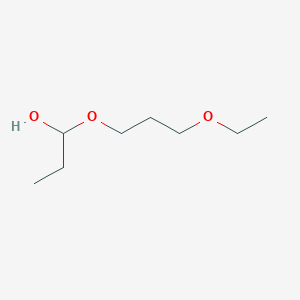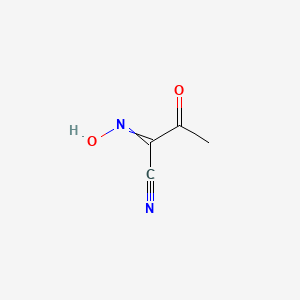
Cloruro de zinc, hidratado
Descripción general
Descripción
Zinc chloride hydrate is an inorganic chemical compound with the formula ZnCl₂·nH₂O, where n can range from 0 to 4.5. It forms colorless or white crystalline solids that are highly soluble in water. Zinc chloride hydrate is known for its hygroscopic properties, meaning it attracts and captures water molecules from the environment.
Synthetic Routes and Reaction Conditions:
Reaction with Hydrochloric Acid: Zinc metal reacts with hydrochloric acid to form zinc chloride hydrate. The reaction can be represented as: \[ Zn + 2HCl \rightarrow ZnCl₂ + H₂ \]
Reaction with Zinc Sulfide: Zinc sulfide reacts with hydrochloric acid to produce zinc chloride hydrate and hydrogen sulfide. The reaction is: \[ ZnS + 2HCl \rightarrow ZnCl₂ + H₂S \]
Industrial Production Methods:
Molten Salt Hydrate Systems: Zinc chloride hydrate can be produced using molten salt hydrate systems, which involve heating zinc chloride with water to form various hydrates.
Hydrothermal Methods: Zinc chloride hydrate can be synthesized using hydrothermal methods, where zinc chloride is dissolved in water and heated under pressure to form hydrates.
Types of Reactions:
Oxidation: Zinc chloride hydrate can undergo oxidation reactions, especially when heated, leading to the formation of zinc oxychloride.
Reduction: Zinc chloride hydrate can act as a reducing agent in certain reactions.
Substitution: Zinc chloride hydrate can participate in substitution reactions, where it can replace other halides in compounds.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the initial synthesis of zinc chloride hydrate.
Heat: Required for dehydration reactions, where zinc chloride hydrate loses water to form anhydrous zinc chloride.
Major Products Formed:
Zinc Oxychloride: Formed when zinc chloride hydrate is heated.
Hydrogen Sulfide: Produced when zinc sulfide reacts with hydrochloric acid.
Aplicaciones Científicas De Investigación
Zinc chloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a preservative for biological specimens.
Medicine: Utilized in dental applications, such as in dental cements and as a disinfectant.
Industry: Used in textile processing, metallurgical fluxes, and as a wood preservative.
Mecanismo De Acción
Target of Action
Zinc chloride hydrate primarily targets various enzymes and proteins in the body. Zinc is a component of approximately 3000 human proteins . It performs catalytic, structural, and regulatory roles in the body .
Mode of Action
Zinc chloride hydrate interacts with its targets in several ways. It performs catalytic roles by participating in enzymatic reactions. Structurally, it is a crucial component of many proteins. It also has regulatory roles, influencing the expression of various genes . For instance, in a promyelocytic leukemia cell line, zinc enhances the up-regulation of A20 mRNA, which, via the TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of TNF-α, IL-1β, and IL-8 .
Biochemical Pathways
Zinc chloride hydrate affects numerous biochemical pathways. It is involved in protein synthesis, nucleic acid metabolism including DNA synthesis, gene transcription, cell proliferation and differentiation, and mitosis . Zinc is also cytoprotective against reactive oxygen species mediated apoptosis through the action of metallothioneins .
Pharmacokinetics
Zinc chloride hydrate is approximately 33% orally bioavailable in humans, but bioavailability can vary between patients and depending on current zinc levels . Most zinc in the body is reabsorbed, indicating a long duration of action .
Result of Action
The action of zinc chloride hydrate results in various molecular and cellular effects. It restores mucosal barrier integrity, restores enterocyte brush-border enzyme activity, promotes the production of antibodies, and promotes the production of circulating lymphocytes against intestinal pathogens . Zinc also directly affects ion channels as a potassium channel blocker of cAMP-mediated chlorine secretion .
Action Environment
The action of zinc chloride hydrate can be influenced by various environmental factors. For instance, the presence of oxygen can cause zinc chloride to oxidize to zinc oxide above 400 °C . Furthermore, the solubility of zinc chloride hydrate in water can affect its action, efficacy, and stability .
Comparación Con Compuestos Similares
Copper(II) Chloride Hydrate (CuCl₂·nH₂O): Similar in structure and reactivity, but with different chemical properties due to the presence of copper ions.
Iron(III) Chloride Hydrate (FeCl₃·nH₂O): Another metal chloride hydrate with distinct properties and applications.
Magnesium Chloride Hydrate (MgCl₂·nH₂O): Similar in terms of hydration but with different chemical behavior.
Uniqueness: Zinc chloride hydrate is unique in its ability to form multiple hydrates and its wide range of applications in various fields, from industrial processes to biological research.
Propiedades
IUPAC Name |
zinc;dichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMNMOHKSNOKO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2OZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21351-91-7 | |
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60723824 | |
| Record name | Zinc chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29604-34-0, 21351-91-7 | |
| Record name | Zinc chloride (ZnCl2), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29604-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]](/img/structure/B1507065.png)




![[5]Cycloparaphenylene](/img/structure/B1507085.png)
![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)

![Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B1507107.png)





